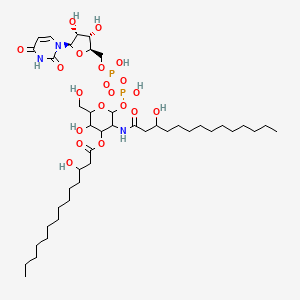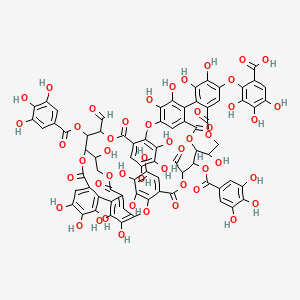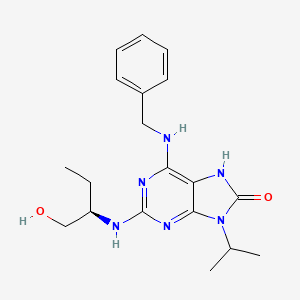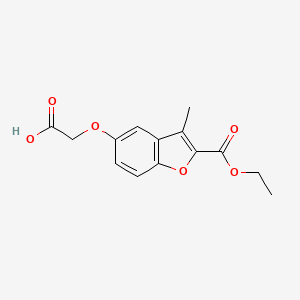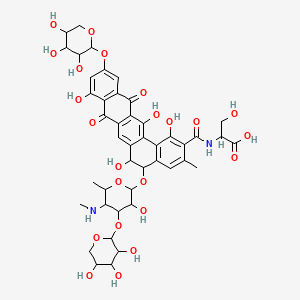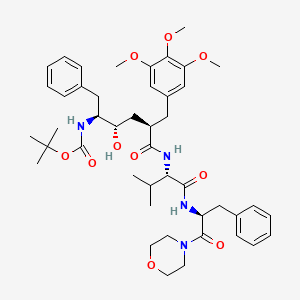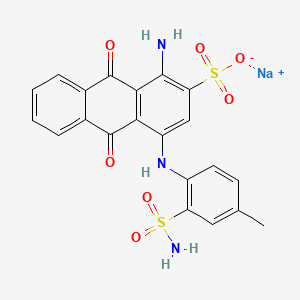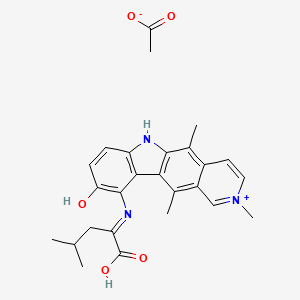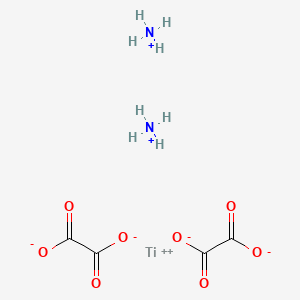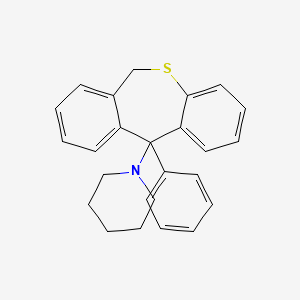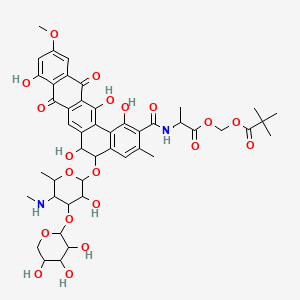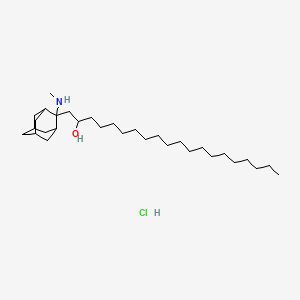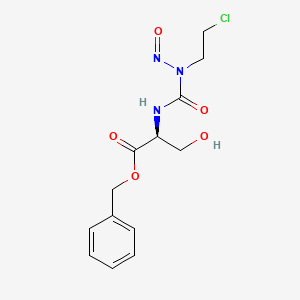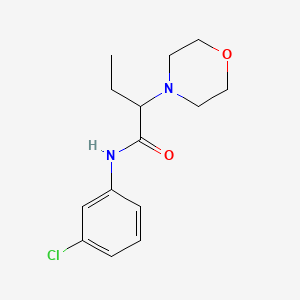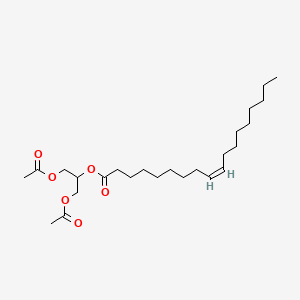
Glyceryl diacetate 2-oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 2-oleate is synthesized through the esterification of glycerol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction typically involves heating glycerol with the acetylating agent under controlled conditions to form the diester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where glycerol and acetic anhydride are mixed and heated. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Glyceryl diacetate 2-oleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
Glyceryl diacetate 2-oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
作用机制
The mechanism of action of glyceryl diacetate 2-oleate involves its interaction with molecular targets and pathways in the body. It has been shown to have significant binding affinity to major protein targets, which may contribute to its therapeutic effects. The compound interacts with signaling pathways such as TNF, CCR5, IL-17, and G-protein coupled receptors, which are critical in the progression of diseases like rheumatoid arthritis .
相似化合物的比较
Similar Compounds
Glyceryl diacetate: A diester of glycerol and acetylating agents, similar to glyceryl diacetate 2-oleate but without the oleate group.
Glyceryl monooleate: A monoester of glycerol and oleic acid, used in various industrial applications.
Oleoyl chloride: An acyl chloride derived from oleic acid, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glyceryl diacetate and oleic acid. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
55401-63-3 |
|---|---|
分子式 |
C25H44O6 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
1,3-diacetyloxypropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChI 键 |
DAYZEZNVBPBOQL-QXMHVHEDSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


